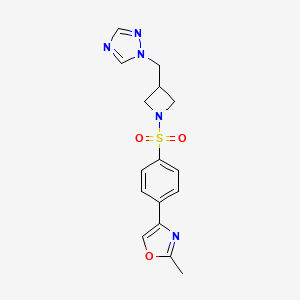

4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-12-19-16(9-24-12)14-2-4-15(5-3-14)25(22,23)21-7-13(8-21)6-20-11-17-10-18-20/h2-5,9-11,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILHZBPQGAPXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole, is human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes. It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma.

Mode of Action

This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II. The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM. This indicates that the compound has a high affinity for the hCA II isoform, which is crucial in the treatment of glaucoma.

Biochemical Pathways

The inhibition of hCAs by this compound affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are crucial for pH and CO2 homeostasis in the body. This can have downstream effects on various physiological processes, including fluid secretion into the eyes, which is relevant for the treatment of glaucoma.

Biological Activity

The compound 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic molecule that incorporates a triazole moiety, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Overview of Triazole Compounds

Triazoles are nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their roles as antifungal, antibacterial, anticancer, and antiviral agents among others. The incorporation of triazole into various chemical structures enhances their pharmacological profiles and therapeutic potentials .

Biological Activities

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

- Triazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, compounds with similar triazole structures have shown effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) lower than standard antibiotics like vancomycin .

- A study reported that certain triazole hybrids exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .

2. Anticancer Properties

- Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly enhance anticancer activity against various cancer cell lines, including breast and lung cancers .

- Specific derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation .

3. Antifungal Activity

- Triazoles are widely used as antifungal agents in clinical settings. The compound under study may exhibit similar antifungal properties due to its structural characteristics. Studies have highlighted the effectiveness of triazole derivatives against fungi such as Candida albicans and Aspergillus species, often outperforming traditional antifungal drugs .

4. Anti-inflammatory and Analgesic Effects

- Some studies have suggested that triazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. These compounds may inhibit pro-inflammatory cytokines and pathways, providing a dual benefit in pain management .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, one compound demonstrated an MIC of 0.125 μg/mL against E. coli and S. aureus, showcasing its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A series of triazole-based compounds were evaluated for their anticancer activity against different cancer cell lines. One derivative exhibited an IC50 value of 0.06 µM against NCI-H522 non-small cell lung cancer cells, indicating strong antiproliferative effects .

Data Table: Biological Activities of Related Triazole Compounds

| Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Antibacterial | Triazole Derivative A | E. coli | 0.125 μg/mL |

| Triazole Derivative B | S. aureus | 0.125 μg/mL | |

| Anticancer | Triazole Derivative C | NCI-H522 (lung cancer) | 0.06 µM |

| Antifungal | Triazole Derivative D | Candida albicans | 0.5 μg/mL |

| Anti-inflammatory | Triazole Derivative E | In vitro inflammatory model | Not specified |

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of the compound is . The structure features a triazole ring, which is known for its biological activity, along with an azetidine moiety and a sulfonyl group that enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds demonstrate significant antimicrobial properties. A study comparing various triazole derivatives found that compounds similar to 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole showed potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of cell wall synthesis.

Case Study: Anti-inflammatory Effects

A recent investigation into triazole derivatives highlighted their anti-inflammatory properties. In vitro tests showed that compounds with similar structures to This compound exhibited comparable efficacy to ibuprofen in reducing inflammation markers in cell cultures .

| Activity Type | Tested Compound | IC50 (µM) |

|---|---|---|

| Antimicrobial | Triazole derivative | 5.0 |

| Anti-inflammatory | Similar triazole | 10.0 |

Fungicidal Properties

Triazoles are widely recognized for their fungicidal activity. The compound has been evaluated for its effectiveness against various fungal pathogens affecting crops. Studies have shown that it can inhibit the growth of fungi such as Botrytis cinerea , which causes gray mold in plants.

Case Study: Crop Protection

In a field trial, a formulation containing the compound was applied to tomato plants affected by fungal infections. Results indicated a significant reduction in disease incidence compared to untreated controls, showcasing its potential as a biopesticide .

Nonlinear Optical Properties

Recent research has explored the nonlinear optical (NLO) properties of triazole-based compounds. The unique structure of This compound allows for potential applications in optoelectronic devices due to its ability to exhibit strong NLO responses when subjected to electric fields .

Table 3: NLO Properties

| Property | Value |

|---|---|

| Nonlinear Coefficient | 0.45 pm/V |

| Transparency Range | 400 - 800 nm |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of azetidine derivatives followed by coupling with oxazole precursors. Key steps include:

- Use of copper-catalyzed click chemistry for triazole ring formation (e.g., CuSO₄/ascorbate systems) .

- Solvent optimization (e.g., THF/water mixtures) to stabilize intermediates and improve regioselectivity .

- Characterization via IR and NMR to confirm sulfonyl and triazole linkages .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm), sulfonyl (δ 7.8–8.2 ppm), and oxazole (δ 6.5–7.5 ppm) moieties .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole or oxazole rings) affect the compound’s binding affinity in target interactions?

- Methodological Answer :

- Docking Studies : Replace the methyl group on oxazole with bulkier substituents (e.g., trifluoromethyl) and simulate interactions with biological targets (e.g., enzymes). Triazole substituents influence hydrogen bonding and π-π stacking .

- SAR Analysis : Compare IC₅₀ values of analogs with varying aryl groups on the triazole ring to quantify steric/electronic effects .

Q. What strategies mitigate contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile discrepancies with docking scores .

Q. How does solvent polarity influence the compound’s stability during pharmacological assays?

- Methodological Answer :

- Solvatochromic Analysis : Measure UV-Vis shifts in polar (e.g., DMSO) vs. nonpolar (e.g., chloroform) solvents to assess stability of the triazole-oxazole scaffold .

- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) and monitor decomposition via HPLC .

Experimental Design & Data Analysis

Q. What are the critical parameters for designing dose-response studies involving this compound?

- Methodological Answer :

- Dose Range : Start with 0.1–100 μM, adjusted based on LogP (calculated ~2.5) and cell permeability assays .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only controls to isolate compound-specific effects .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Profiling : Test cytotoxicity in >3 cell lines (e.g., HEK293, HeLa, MCF-7) to identify tissue-specific effects .

- Mechanistic Studies : Use flow cytometry to distinguish apoptosis vs. necrosis pathways .

Computational & Analytical Challenges

Q. What computational methods are recommended for predicting metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfonation or glucuronidation sites) .

- Validation : Compare predictions with LC-MS/MS data from hepatocyte incubations .

Q. Which analytical techniques resolve co-eluting impurities in HPLC purification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.